

organosulfur chemistry of 3-Mercapto-2-methylpenta-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Mercapto-2-methylpenta-1-ol

Cat. No.: B1231248

[Get Quote](#)

An In-depth Technical Guide to the Organosulfur Chemistry of 3-Mercapto-2-methylpenta-1-ol

Executive Summary: This document provides a comprehensive technical overview of the organosulfur chemistry of **3-Mercapto-2-methylpenta-1-ol** (CAS No. 227456-27-1), a polyfunctional thiol recognized for its potent sensory characteristics.^[1] Primarily known as a key aroma compound in onions and thermally processed foods, its chemistry is of significant interest to flavor scientists and organic chemists.^{[2][3]} This guide details the synthesis, physicochemical properties, characteristic reactions, and potential, though not yet realized, applications in the broader context of medicinal chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside structured data tables and visualizations to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

3-Mercapto-2-methylpenta-1-ol is an organosulfur compound containing both a primary alcohol and a secondary thiol functional group. This bifunctionality makes it an interesting subject for chemical study. It is a key food odorant, contributing a pleasant meat broth, onion, and leek-like aroma at very low concentrations (around 0.5 ppb), but can be perceived as sulfuric at higher levels.^{[2][3]} The molecule exists as a mixture of four diastereomers, with the odor thresholds of the stereoisomers varying dramatically.^[4] While its primary application lies within the flavor and fragrance industry, the thiol moiety is a crucial functional group in numerous pharmacologically active agents.^{[5][6][7]} This guide explores the core chemistry of

this molecule, providing a foundation for its synthesis, analysis, and the potential exploration of its bioactivity.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of **3-Mercapto-2-methylpenta-1-ol** are summarized below. This data is essential for its purification, characterization, and handling in a laboratory setting.

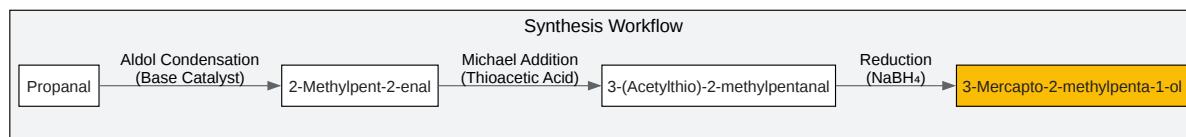
Table 1: Physicochemical Properties of 3-Mercapto-2-methylpenta-1-ol

Property	Value	Source(s)
CAS Number	227456-27-1	[8][9]
Molecular Formula	C ₆ H ₁₄ OS	[8]
Molecular Weight	134.24 g/mol	[8]
Appearance	Clear, colorless to light yellow liquid	[8]
Odor	Onion-like, meaty, sulfurous	[8][9]
Boiling Point	50.00 °C @ 0.50 mmHg	[8]
Density	0.985 - 0.995 g/cm ³ @ 25 °C	[8]
Refractive Index	1.480 - 1.490 @ 20 °C	[8]
pKa	10.50 ± 0.10 (Predicted)	
Solubility	Slightly soluble in water	[8]
Kovats RI (non-polar)	1080 - 1084	[8][10]
Kovats RI (polar)	1822 - 1833	

Table 2: Spectroscopic Data for 3-Mercapto-2-methylpenta-1-ol

Note: Complete, officially published spectra are not readily available. The following data is a composite of partially reported experimental data and predicted values consistent with the structure.

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Multiplicity	Coupling (J Hz)	Assignment
0.95 (approx.)	t	7.4		-CH ₂ CH ₃
0.98	d	6.8		-CH(CH ₃)CH ₂ OH
1.39	t	8.4		-SH
1.55 (approx.)	m			-CH ₂ CH ₃
1.77 - 1.85	m			-CH(CH ₃)CH ₂ OH
2.45 - 2.68	m			-CH(SH)-
3.53 (approx.)	m			-CH ₂ OH
¹³ C NMR (Predicted)	δ (ppm)			Assignment
12.0				-CH ₂ CH ₃
15.5				-CH(CH ₃)CH ₂ OH
28.0				-CH ₂ CH ₃
45.0				-CH(SH)-
48.0				-CH(CH ₃)CH ₂ OH
65.0				-CH ₂ OH
Mass Spectrometry (EI, Predicted)	m/z			Assignment
134.08				[M] ⁺ (Molecular Ion)
116.07				[M - H ₂ O] ⁺
101.05				[M - SH] ⁺
75.03				[CH(SH)CH ₂ CH ₃] ⁺


57.07

[C₄H₉]⁺

Partial ¹H NMR data reported in source[8].

Synthesis and Manufacturing

The synthesis of **3-Mercapto-2-methylpenta-1-ol** is typically achieved via a multi-step process starting from simple aldehydes. A common and logical pathway involves an aldol condensation, a Michael addition to introduce the sulfur moiety as a protected thiol, and a final reduction.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Mercapto-2-methylpenta-1-ol**.

Experimental Protocol 1: Synthesis of **3-Mercapto-2-methylpenta-1-ol**

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of 2-Methylpent-2-enal (Aldol Condensation)

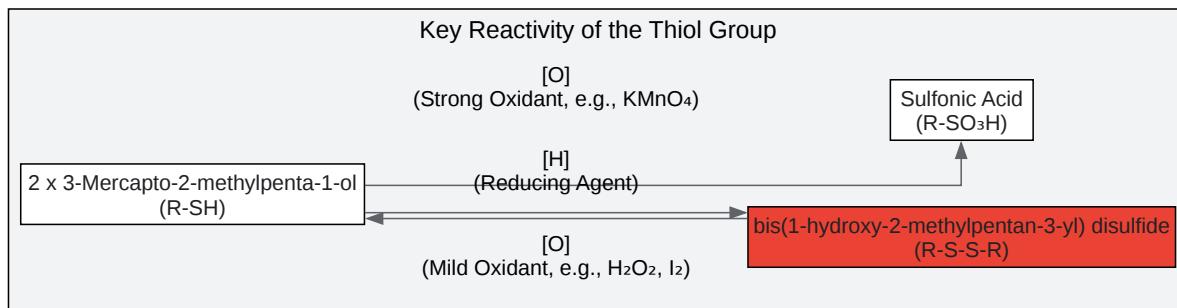
- To a stirred solution of propanal (2.0 mol) in water (500 mL), add a catalytic amount of 10% aqueous NaOH (10 mL) dropwise while maintaining the temperature below 20 °C using an ice bath.
- Stir the mixture vigorously for 2-3 hours at room temperature. The mixture will become biphasic.

- Separate the organic layer. Wash the organic layer with saturated NaCl solution (2 x 100 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and distill under reduced pressure to yield 2-methylpent-2-enal.

Step 2: Synthesis of 3-(Acetylthio)-2-methylpentanal (Michael Addition)[11]

- Under a nitrogen atmosphere, cool the 2-methylpent-2-enal (1.0 mol) from Step 1 to 10 °C.
- Add a catalytic amount of piperidine (1 mL).
- Add thioacetic acid (1.2 mol) dropwise, maintaining the temperature at 10 °C.
- Once the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- The crude 3-(acetylthio)-2-methylpentanal can be purified by vacuum distillation or used directly in the next step.

Step 3: Synthesis of **3-Mercapto-2-methylpenta-1-ol** (Reduction)[2]


- Dissolve the crude 3-(acetylthio)-2-methylpentanal (0.8 mol) in methanol (1 L) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
- Add sodium borohydride (NaBH₄) (1.0 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C. Note: This step reduces both the aldehyde and the thioester.
- After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 4 hours.
- Slowly quench the reaction by the dropwise addition of 3M HCl until the pH is ~2, which hydrolyzes the borate esters and ensures the thiol is protonated.
- Remove the methanol under reduced pressure.

- Extract the aqueous residue with diethyl ether (3 x 300 mL).
- Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous Na_2SO_4 .
- After filtering, concentrate the solvent on a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield **3-Mercapto-2-methylpenta-1-ol** as a clear liquid.[2]

Chemical Reactivity

The chemistry of **3-Mercapto-2-methylpenta-1-ol** is dominated by the thiol (-SH) functional group, which is a versatile and reactive moiety.

- Acidity: Thiols are generally more acidic than their corresponding alcohols. The thiol proton can be removed by a moderately strong base to form a thiolate anion (RS^-), which is a potent nucleophile.
- Nucleophilicity: The thiolate anion is an excellent nucleophile and can participate in $\text{S}_{\text{n}}2$ reactions with alkyl halides to form thioethers.
- Oxidation: The most common reaction of thiols is oxidation. Mild oxidizing agents readily convert thiols to disulfides (RS-SR). This is a reversible reaction, as disulfides can be reduced back to thiols. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfenic acids (RSO_2H) and sulfonic acids (RSO_3H).

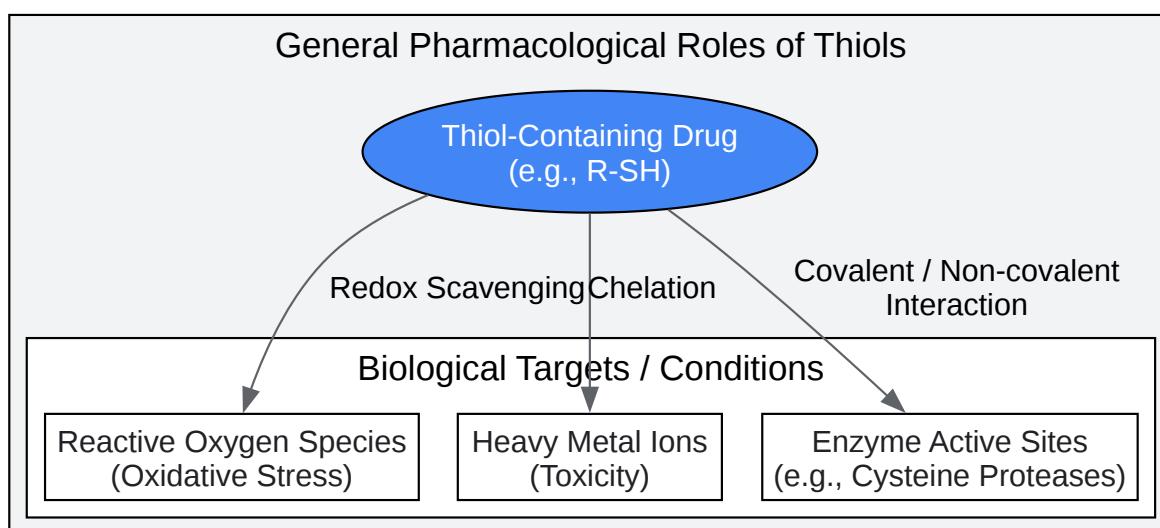
[Click to download full resolution via product page](#)

Caption: Key oxidation reactions of **3-Mercapto-2-methylpenta-1-ol**.

Experimental Protocol 2: Oxidation to **bis(1-hydroxy-2-methylpentan-3-yl) disulfide**

This protocol is based on a mild, environmentally friendly method for thiol oxidation.[\[5\]](#)

- In a round-bottom flask, dissolve **3-Mercapto-2-methylpenta-1-ol** (10 mmol) in methanol (50 mL).
- Add a catalytic amount of sodium iodide (NaI) (0.2 mmol, 2 mol%).
- Stir the solution at room temperature and add 30% aqueous hydrogen peroxide (H_2O_2) (11 mmol) dropwise over 10 minutes.
- Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
- Once the starting thiol is consumed, add a saturated aqueous solution of sodium thiosulfate (20 mL) to quench any remaining peroxide and iodine.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent to yield the crude disulfide, which can be purified by column chromatography on silica gel.


Relevance in Drug Development and Life Sciences

While there are no documented applications of **3-Mercapto-2-methylpenta-1-ol** itself as a therapeutic agent, its core thiol functional group is of paramount importance in pharmacology and drug design.[\[5\]](#)[\[6\]](#)[\[11\]](#) Organosulfur compounds are present in a wide array of approved drugs and demonstrate diverse biological activities.[\[5\]](#)[\[6\]](#)

The thiol group imparts several key properties that are beneficial in a medicinal context:[7]

- Antioxidant Activity: Thiols can act as potent radical scavengers, directly reducing reactive oxygen species (ROS) and protecting cells from oxidative stress. They can also replenish intracellular levels of glutathione (GSH), the body's primary endogenous antioxidant.
- Metal Chelation: As soft nucleophiles, thiols form strong complexes with heavy metal ions like mercury, lead, and arsenic. Thiol-containing drugs are the standard of care for treating heavy metal poisoning.[7]
- Enzyme Interaction: The thiol group of cysteine residues is often found in the active sites of enzymes. Thiol-containing drugs can interact with these sites as inhibitors or modulators.
- Mucolytic Action: Drugs like N-acetylcysteine work by cleaving disulfide bonds in the proteins of mucus, reducing its viscosity.

The presence of both a thiol and a hydroxyl group in **3-Mercapto-2-methylpenta-1-ol** offers possibilities for developing derivatives with tailored solubility and reactivity, making it a potentially interesting, albeit unexplored, scaffold for medicinal chemistry investigations.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the roles of thiol-containing drugs.

Conclusion

3-Mercapto-2-methylpenta-1-ol is a fascinating organosulfur molecule whose chemistry is defined by the interplay of its thiol and alcohol functionalities. While its current significance is rooted in flavor chemistry, the synthetic routes and reactivity patterns detailed in this guide are fundamental to its study and potential derivatization. The well-established importance of the thiol group in medicinal chemistry suggests that, while unexplored, the scaffold of **3-Mercapto-2-methylpenta-1-ol** could serve as a starting point for future research in drug discovery and development, particularly in areas leveraging antioxidant or nucleophilic properties. This guide provides the core chemical knowledge necessary for such explorations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. EP0924198B1 - 3-Mercapto-2-alkyl-alkan-1-ols and their use as perfuming and flavouring agents - Google Patents [patents.google.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 5. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Human Metabolome Database: Showing metabocard for 3-Mercapto-2-methylpentanol (HMDB0034878) [hmdb.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. imreblank.ch [imreblank.ch]

- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [organosulfur chemistry of 3-Mercapto-2-methylpenta-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1231248#organosulfur-chemistry-of-3-mercaptop-2-methylpenta-1-ol\]](https://www.benchchem.com/product/b1231248#organosulfur-chemistry-of-3-mercaptop-2-methylpenta-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com